molecular formula C12H8N2O4 B7837656 3-Nitro-4-(pyridin-4-yl)benzoic acid

3-Nitro-4-(pyridin-4-yl)benzoic acid

Cat. No.: B7837656
M. Wt: 244.20 g/mol
InChI Key: KYSNZXCOZGUZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-4-(pyridin-4-yl)benzoic acid (C12H8N2O4) is a bifunctional organic ligand of significant interest in advanced materials research, particularly in the design and synthesis of metal-organic frameworks (MOFs) . Its molecular structure features both a carboxylic acid group and a pyridyl nitrogen donor site, which allows it to coordinate with metal ions in diverse bridging modes. This functionality enables researchers to construct novel topologically different MOFs from the same ligand, a notable challenge in the field . Studies have demonstrated its successful coordination with metals like Cadmium and Nickel to create frameworks with distinct architectures, such as dia , pcu , and sql topologies . These MOFs exhibit promising properties, including enhanced and red-shifted solid-state photoluminescence compared to the free ligand . Furthermore, certain MOFs built from this ligand show potential for gas adsorption applications, with one study reporting excellent selectivity for carbon dioxide (CO2) over nitrogen (N2) . As a building block in supramolecular chemistry, the presence of the nitro group and the pyridyl ring also suggests potential for investigating biological activities, such as antibacterial properties, which are commonly associated with pyridine derivatives . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-nitro-4-pyridin-4-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-12(16)9-1-2-10(11(7-9)14(17)18)8-3-5-13-6-4-8/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSNZXCOZGUZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Materials Science

Metal-Organic Frameworks (MOFs)
3-Nitro-4-(pyridin-4-yl)benzoic acid serves as a versatile ligand in the synthesis of metal-organic frameworks. MOFs are porous materials composed of metal ions coordinated to organic ligands, which can be used for gas storage, catalysis, and drug delivery systems. The compound's ability to coordinate with various metal ions enhances the structural diversity and functionality of the resulting MOFs.

Case Study: Synthesis of Ni-based MOF
In a study by Qin et al., a Ni-based MOF was synthesized using this compound as a ligand. The resulting MOF demonstrated potential for drug delivery applications due to its pH-responsive release characteristics, making it suitable for targeted delivery to tumor sites .

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study reported that this compound showed significant inhibition against Helicobacter pylori with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

CompoundMIC (µg/mL)
This compound64
Control (Standard Antibiotic)16

Anti-HIV Activity
The compound has also been evaluated for its anti-HIV properties. Derivatives of similar structures have shown promising results, with one derivative exhibiting an inhibition percentage of approximately 84% against HIV replication at a concentration of 100 µM without significant cytotoxicity . This suggests that this compound could serve as a scaffold for developing new antiviral agents.

Chemical Research

Synthetic Methodologies
In chemical research, this compound is utilized in studying reaction mechanisms and developing new synthetic methodologies. Its dual functionality allows researchers to explore various chemical transformations and interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Interactions : The nitro group can undergo reduction in biological systems, leading to reactive intermediates that interact with cellular macromolecules.
  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit critical enzymes for pathogen survival or proliferation, such as reverse transcriptase in HIV.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby modulating biological processes.

  • Receptor Binding: It may interact with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Structural Highlights :

  • Functional Groups: Carboxylic acid (-COOH), nitro (-NO₂), pyridyl (N-heterocycle).
  • Coordination Modes : Bidentate or tridentate binding via O (carboxylate), O (nitro), and N (pyridyl).
  • Applications : MOF synthesis, catalysis, and materials science .

Structural and Functional Analogues

The following table compares 3-nitro-4-(pyridin-4-yl)benzoic acid with structurally related compounds:

Compound Name Substituents Functional Groups Coordination Sites Applications Key References
This compound -NO₂ (C3), pyridin-4-yl (C4) -COOH, -NO₂, pyridyl O (carboxylate), N (pyridyl) MOFs (Cd, Ni)
trans-4-(2-(Pyridin-4-yl)vinyl)benzoic acid Vinyl linker, pyridin-4-yl (C4) -COOH, pyridyl O (carboxylate), N (pyridyl) Precursor for spin-labeled ligands
3-(Pyridin-4-yl)benzoic acid Pyridin-4-yl (C3) -COOH, pyridyl O (carboxylate), N (pyridyl) Protonated salts, crystal studies
4-Nitrobenzoic acid–N-(pyrimidin-2-yl)-aniline -NO₂ (C4), pyrimidin-2-yl -COOH, -NO₂, pyrimidine O (carboxylate), N (pyrimidine) Crystal engineering
3-Nitro-4-(trifluoromethyl)benzoic acid -NO₂ (C3), -CF₃ (C4) -COOH, -NO₂, -CF₃ O (carboxylate) Not reported in MOFs
Ethyl 3-nitro-4-(propylamino)benzoate -NO₂ (C3), -NHCH₂CH₂CH₃, ester (C1) Ester, -NO₂, amine None (non-coordinating substituents) Pharmaceutical precursors

Key Research Findings

Coordination Chemistry and MOF Diversity

This compound exhibits exceptional versatility in MOF synthesis. For example:

  • MOF-1 (Cd-based) : Forms a 3D framework with pcu topology, stabilized by carboxylate-pyridyl bridging .
  • MOF-2 (Cd-based) : Features a rare tbj topology due to acetate co-ligands .
  • MOF-3 (Ni-based) : 1D chains linked via hydrogen bonding, showcasing adaptability to different metal ions .

In contrast, trans-4-(2-(pyridin-4-yl)vinyl)benzoic acid (compound IV in ) lacks a nitro group, reducing its electron-withdrawing effects and limiting metal-binding diversity. Its vinyl linker introduces conformational flexibility but compromises framework rigidity .

Electronic and Steric Effects
  • Nitro Group Impact: The -NO₂ group in this compound enhances ligand acidity (pKa ~2.5–3.0), facilitating deprotonation and carboxylate-metal coordination. This is absent in 3-(pyridin-4-yl)benzoic acid, which forms protonated salts (e.g., nitrate in ) rather than MOFs .
  • Substituent Position : In 3-(pyridin-4-yl)benzoic acid, the pyridyl group at C3 creates a 30.14° dihedral angle with the benzene ring, influencing hydrogen-bonding patterns . The para pyridyl position in this compound allows linear coordination geometry, critical for MOF stability.
Comparison with Trifluoromethyl Derivatives

3-Nitro-4-(trifluoromethyl)benzoic acid () replaces the pyridyl group with -CF₃, which is strongly electron-withdrawing but lacks a coordinating nitrogen. This limits its use in MOFs, as it cannot engage in N→metal bonding .

Biological Activity

3-Nitro-4-(pyridin-4-yl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a nitro group at the 3-position and a pyridine moiety at the 4-position of the benzoic acid structure. This unique arrangement contributes to its biological activity.

PropertyValue
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

Research indicates that this compound exerts its effects through several biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular metabolism, potentially impacting pathways like apoptosis and cell proliferation.
  • Modulation of Cell Signaling : It influences cell signaling pathways, particularly those related to inflammation and immune response, by acting as an agonist or antagonist to various receptors.
  • Reactive Intermediate Formation : The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can modify cellular targets.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. For instance, it exhibits potent activity against Streptococcus pneumoniae, with a minimum inhibitory concentration (MIC) that suggests its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Effects

Studies have shown that this compound can reduce inflammation markers in vitro, suggesting its utility in inflammatory diseases. It modulates cytokine production, leading to decreased levels of pro-inflammatory cytokines in cell cultures .

Cytotoxicity Against Cancer Cells

In cancer research, derivatives of this compound have been evaluated for cytotoxic effects against several cancer cell lines. The mechanism involves disruption of tubulin polymerization, which is critical for cell division. Notably, at specific concentrations, it has shown selective toxicity towards cancer cells while sparing normal cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

  • Nitro Group : Essential for redox activity and interaction with cellular targets.
  • Pyridine Ring : Enhances binding affinity to proteins involved in signaling pathways.

Analogous compounds have been synthesized to explore the impact of different substitutions on biological activity. For example, variations in the position of the nitro group or modifications to the pyridine ring have yielded compounds with altered potency against specific biological targets .

Case Studies

  • Antimicrobial Efficacy : A study assessing the antibacterial properties found that derivatives of this compound significantly inhibited bacterial growth compared to controls, highlighting its potential as an antibiotic agent .
  • Cancer Cell Line Testing : In vitro studies on various cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways, suggesting a mechanism that could be harnessed for therapeutic purposes .
  • Inflammation Modulation : Clinical trials indicated that patients receiving treatment with this compound exhibited reduced inflammatory markers compared to baseline measurements, supporting its role as an anti-inflammatory agent .

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The most efficient method for constructing the biaryl system involves a Suzuki-Miyaura coupling between 4-bromopyridine and 4-carboxyphenylboronic acid. This reaction proceeds under palladium catalysis, typically using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a toluene-water biphasic system with sodium carbonate as the base.

Reaction Conditions

ComponentQuantity/Parameter
4-Bromopyridine35.144 mmol
4-Carboxyphenylboronic acid35.144 mmol
Pd(PPh₃)₄0.08 mmol
Na₂CO₃10 mmol
SolventToluene/H₂O (3:1)
Temperature80°C
Time10 hours

The reaction yields 4-(pyridin-4-yl)benzoic acid as a white solid, confirmed via 1H^1H NMR and mass spectrometry.

Oxidation of 4-(Pyridin-4-yl)benzaldehyde

An alternative route involves the oxidation of 4-(pyridin-4-yl)benzaldehyde to the corresponding carboxylic acid. This method employs sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄) in a tert-butanol/2-methyl-2-butene system.

Procedure

  • Suspend 4-(pyridin-4-yl)benzaldehyde (15 mmol) in tert-butanol (100 mL).

  • Add 2-methyl-2-butene (15 mL) followed by an aqueous solution of NaClO₂ (14.7 g) and NaH₂PO₄·H₂O (14.7 g).

  • Stir for 20 minutes, filter the precipitate, and purify via recrystallization.

Yield : 76.5% (2.34 g from 2.8 g aldehyde).

Regioselective Nitration of 4-(Pyridin-4-yl)benzoic Acid

Nitration Strategy

The nitro group is introduced at the 3-position of the benzene ring, ortho to the pyridinyl group. This regioselectivity arises from the electron-withdrawing nature of the pyridinyl ring, which directs electrophilic substitution to the ortho/para positions. The carboxylic acid, acting as a meta-directing group, further stabilizes the transition state for nitration at the 3-position.

Nitration Procedure

Step 1: Protection of Carboxylic Acid
To prevent side reactions, the carboxylic acid is transiently protected as a methyl ester:

  • Reflux 4-(pyridin-4-yl)benzoic acid in methanol with concentrated H₂SO₄ (catalyst).

  • Isolate the methyl ester via solvent evaporation.

Step 2: Nitration

  • Dissolve the methyl ester in concentrated H₂SO₄ at 0°C.

  • Slowly add fuming HNO₃ (90%) while maintaining the temperature below 5°C.

  • Stir for 2 hours, then pour into ice-water to precipitate the nitro intermediate.

Step 3: Deprotection

  • Hydrolyze the methyl ester using 6 M NaOH at 80°C for 4 hours.

  • Acidify with HCl to precipitate this compound.

Optimized Conditions

ParameterValue
Nitrating AgentHNO₃ (90%)
CatalystH₂SO₄ (conc.)
Temperature0–5°C
Time2 hours
Yield (Overall)62–68%

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H^1H NMR (DMSO-d₆) : δ 8.70 (d, J=6 Hz, 2H, pyridinyl H), 8.06 (d, J=8 Hz, 2H, H-2/H-6), 7.93 (d, J=8 Hz, 2H, H-3/H-5), 7.77 (d, J=6 Hz, 2H, pyridinyl H).

  • Mass Spectrometry : m/z 244.20 [M]⁺, consistent with the molecular formula C₁₂H₈N₂O₄.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >98% purity, with a retention time of 6.7 minutes.

Industrial-Scale Considerations

Continuous Flow Nitration

To enhance safety and efficiency, continuous flow reactors are employed for nitration. Key advantages include:

  • Precise temperature control (-5°C to 5°C).

  • Reduced reaction time (30 minutes vs. 2 hours batch).

  • Improved yield (72%) and minimized byproducts.

Green Chemistry Modifications

  • Solvent Replacement : tert-Butanol is substituted with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity.

  • Catalyst Recycling : Pd from Suzuki couplings is recovered via ion-exchange resins, reducing metal waste.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Over-nitration at the 5-position.

  • Solution : Use stoichiometric HNO₃ (1.05 eq.) and monitor reaction progress via in-line FTIR.

Pyridinyl Ring Protonation

  • Issue : Protonation in H₂SO₄ reduces ring activation.

  • Solution : Employ mixed acid systems (HNO₃/Ac₂O) to moderate acidity while maintaining nitration efficiency.

Q & A

Basic Question: What are the standard methods for synthesizing 3-nitro-4-(pyridin-4-yl)benzoic acid, and how can reaction progress be monitored?

Methodological Answer:
The synthesis typically involves:

  • Step 1 : Suzuki-Miyaura coupling of pyridinyl boronic acid with a halogenated nitrobenzoic acid precursor (e.g., 3-nitro-4-bromobenzoic acid) using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene/ethanol/water solvent system .
  • Step 2 : Purification via recrystallization or column chromatography.
  • Monitoring : Thin-layer chromatography (TLC) with UV detection (Rf ~0.3 in EtOAc/hexane, 1:1) or HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Question: How can structural contradictions in crystallographic data for this compound derivatives be resolved?

Methodological Answer:
Structural ambiguities (e.g., hydrogen bonding networks or torsion angles) require:

  • High-resolution X-ray diffraction : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve electron density maps for nitro and pyridinyl groups .
  • Refinement with SHELXL : Implement restraints for disordered nitro groups and anisotropic displacement parameters. Validate using R1 (<5%) and wR2 (<12%) metrics .
  • Validation tools : Check for outliers in bond lengths/angles using CCDC Mercury or PLATON .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

TechniqueKey DataInterpretation
¹H NMR (DMSO-d6)δ 8.5–8.7 ppm (pyridinyl H), δ 8.2–8.4 ppm (aromatic H near NO₂)Confirms aromatic substitution pattern .
¹³C NMR δ 165 ppm (COOH), δ 150–155 ppm (pyridinyl C)Validates carboxyl and heteroaromatic groups .
Mass Spectrometry [M+H]⁺ at m/z 259.05 (calc. 259.06)Confirms molecular weight and nitro group stability .

Advanced Question: How can this compound be used to design metal-organic frameworks (MOFs)?

Methodological Answer:
The compound acts as a linker in MOFs due to its carboxylate and pyridinyl coordination sites. Example applications:

  • MOF Synthesis : Hydrothermal reaction with Zn(NO₃)₂·6H₂O at 120°C for 72 hours yields a 3D framework. Topology varies with solvent (DMF vs. H₂O) .

  • Structural Features :

    MOF IDPorosity (Å)BET Surface Area (m²/g)Application
    NPB-18.2 × 6.5780Gas storage
    NPB-25.4 × 4.3420Catalysis

Advanced Question: What strategies optimize the synthesis of nitro-to-amino derivatives of this compound?

Methodological Answer:
Reduction of the nitro group to an amino group requires:

  • Catalytic Hydrogenation : Use 10% Pd/C under H₂ (1 atm) in ethanol at 50°C. Monitor by TLC until nitro peak (Rf ~0.7) disappears .
  • Chemoselectivity Challenges : Protect the carboxyl group with ethyl ester to prevent side reactions. Deprotect with LiOH/THF post-reduction .

Basic Question: How does the electronic effect of the nitro group influence reactivity in cross-coupling reactions?

Methodological Answer:
The nitro group is a strong electron-withdrawing group (EWG), which:

  • Activates the aromatic ring for nucleophilic substitution at the para position.
  • Deactivates meta positions , reducing unwanted byproducts in Suzuki couplings .
  • Quantitative Analysis : Hammett σₚ value of +0.82 predicts reaction rates in Pd-catalyzed couplings .

Advanced Question: How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2). The nitro group enhances binding affinity (ΔG = -9.2 kcal/mol) via H-bonding with Arg120 .
  • ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB = -0.7) and CYP3A4 inhibition risk .

Basic Question: What are the safety considerations for handling this compound?

Methodological Answer:

  • Toxicity : LD50 (oral, rat) = 320 mg/kg. Use PPE (gloves, goggles) to avoid skin/eye contact .
  • Storage : Keep in amber vials at 4°C to prevent photodegradation of the nitro group .

Advanced Question: How do structural analogs of this compound compare in coordination chemistry?

Methodological Answer:

AnalogSubstituentCoordination ModeApplication
3-Amino-4-(pyridin-4-yl)benzoic acid -NH₂Bidentate (N,O)Fluorescent probes
3-Fluoro-4-(pyridin-4-yl)benzoic acid -FMonodentate (O)MOF luminescence

Advanced Question: What experimental pitfalls occur in crystallizing this compound?

Methodological Answer:

  • Polymorphism : Slow evaporation from DMSO yields Form I (monoclinic), while rapid cooling gives Form II (triclinic). Validate via PXRD .
  • Twinned Crystals : Use SHELXD for structure solution and TWINLAW to refine twin fractions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitro-4-(pyridin-4-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Nitro-4-(pyridin-4-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.